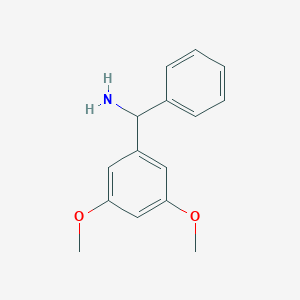

(3,5-Dimethoxyphenyl)-phenylmethanamine

Description

(3,5-Dimethoxyphenyl)methanamine is a primary amine featuring a methanamine group (-CH2NH2) attached to a 3,5-dimethoxyphenyl aromatic ring. This compound is synthesized via transition metal-free catalytic reduction of 3,5-dimethoxybenzamide using an abnormal N-heterocyclic carbene (NHC)-based potassium catalyst, yielding the hydrochloride salt with 90% efficiency . Its structural confirmation is supported by NMR

Properties

CAS No. |

135628-64-7 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

(3,5-dimethoxyphenyl)-phenylmethanamine |

InChI |

InChI=1S/C15H17NO2/c1-17-13-8-12(9-14(10-13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 |

InChI Key |

DVLDCAJGVRGDEQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

Comparison :

- Electron-Donating Effects : The 3,5-dimethoxy substitution provides symmetrical electron donation, enhancing aromatic stability compared to the asymmetrical 2,4-dimethoxy or electron-deficient 2,4,6-trimethoxy analogs.

Functional Group Modifications

Key Compounds :

Comparison :

- Chain Length: The ethanamine derivative (C12H19NO3) exhibits higher lipophilicity (logP = 2.30) than the methanamine analog, impacting membrane permeability .

Halogenated and Fluorinated Derivatives

Key Compounds :

Comparison :

Aromatic Ring Modifications

Key Compounds :

Comparison :

- Hydrophobicity : Methyl substituents (logP = 2.30) vs. methoxy groups (logP ~1.5) influence solubility and membrane penetration.

- Coordination Chemistry : The indenyl derivative’s extended π-system may facilitate metal coordination, useful in catalysis .

Preparation Methods

Reaction Conditions and Mechanism

-

Condensation : 3,5-Dimethoxybenzaldehyde and benzylamine are combined in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. The reaction generates an imine via nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst (e.g., Raney nickel, palladium on carbon) is introduced to reduce the imine to the secondary amine. NaBH3CN is preferred for its selectivity in acidic conditions, minimizing over-reduction.

Example Protocol :

Advantages and Limitations

-

Advantages : High atom economy, mild conditions, and compatibility with acid-sensitive groups.

-

Limitations : Requires careful pH control to avoid side reactions (e.g., aldol condensation of the aldehyde).

Hydrogenation of 3,5-Dimethoxybenzyl Cyanide with Ammonia

This two-step approach involves the synthesis of 3,5-dimethoxybenzyl cyanide followed by catalytic hydrogenation in the presence of ammonia to yield the target amine.

Step 1: Cyanidation of 3,5-Dimethoxybenzyl Chloride

3,5-Dimethoxybenzyl chloride is treated with sodium cyanide (NaCN) in a polar solvent (e.g., dimethyl sulfoxide, DMSO) to form the nitrile:

Conditions : 60–80°C, 4–6 hours, yield: 85–90%.

Step 2: Hydrogenation of the Nitrile

The nitrile is hydrogenated using Raney nickel or palladium-based catalysts under ammonia atmosphere:

Conditions :

Advantages and Limitations

-

Advantages : High yields and scalability for industrial production.

-

Limitations : Use of toxic cyanide reagents necessitates stringent safety protocols.

Leuckart Reaction with 3,5-Dimethoxybenzaldehyde

The Leuckart reaction employs ammonium formate or formamide as both the nitrogen source and reducing agent, enabling reductive amination without external hydrogen.

Reaction Pathway

-

Imine Formation : 3,5-Dimethoxybenzaldehyde reacts with ammonium formate to generate a formamide intermediate.

-

Reduction : Thermal decomposition of the formamide yields the amine.

Example Protocol :

Advantages and Limitations

-

Advantages : Avoids handling gaseous hydrogen.

-

Limitations : Moderate yields and formation of by-products (e.g., formic acid).

N-Alkylation of Benzylamine with 3,5-Dimethoxybenzyl Halide

This method involves the nucleophilic substitution of a 3,5-dimethoxybenzyl halide with benzylamine.

Reaction Mechanism

Conditions :

Advantages and Limitations

-

Advantages : Straightforward for small-scale synthesis.

-

Limitations : Low reactivity of benzyl halides necessitates prolonged reaction times.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Catalyst/Reagents | Scalability | Safety Concerns |

|---|---|---|---|---|

| Reductive Amination | 70–85 | NaBH3CN, Raney Ni | High | Cyanide toxicity (NaBH3CN) |

| Nitrile Hydrogenation | 88–91 | Raney Ni, NH3 | Industrial | Cyanide handling |

| Leuckart Reaction | 65–75 | Ammonium formate | Moderate | High-temperature conditions |

| N-Alkylation | 60–70 | K2CO3 | Low | Halide reactivity |

Key Findings :

-

The nitrile hydrogenation route offers the highest yields (88–91%) and is optimal for industrial applications.

-

Reductive amination balances yield and safety, making it suitable for laboratory-scale synthesis.

-

The Leuckart and N-alkylation methods are less efficient but valuable for specific substrate compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.